2-{(E)-[(5-chloro-2-methylphenyl)imino]methyl}phenol
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Description
2-(E)-[(5-Chloro-2-methylphenyl)imino]methylphenol, also known as 2-Chloro-5-methylphenyliminomethylphenol, is an aromatic compound with a wide range of applications in scientific research. It is a white crystalline solid with a melting point of 170-172°C and a boiling point of 357°C. The compound is a derivative of phenol, containing a chlorine atom and a methyl group bonded to the phenol ring. It has a molecular formula of C8H8ClNO and a molecular weight of 177.6 g/mol.
Scientific Research Applications
Molecular Docking and Fluorescence Properties : Schiff base compounds, including variations of 2-{(E)-[(5-chloro-2-methylphenyl)imino]methyl}phenol, show potential in fluorescence properties and molecular docking. Studies include DFT and docking investigations, indicating their potential binding modes in the active site of target enzymes like carbonic anhydrase II (Kusmariya & Mishra, 2015).
Crystal Structures and Antioxidant Properties : Research on the synthesis and structures of related compounds highlights their stabilization by various intermolecular interactions and investigates their antioxidant properties (Ghichi et al., 2018).
Synthesis and Structural Analysis in Complexes : Studies involving the synthesis, structural, and thermal analysis of copper(II) and oxido-vanadium(IV) complexes with Schiff base ligands, including variations of 2-{(E)-[(5-chloro-2-methylphenyl)imino]methyl}phenol, reveal insights into their complex formation and geometries (Takjoo et al., 2013).
Antimicrobial Studies : The compound has been studied in the context of novel azo-azomethine dyes, showing potential antimicrobial activities against certain bacteria (Kose et al., 2013).
Spectroscopic and Theoretical Studies : Research on salicylideneaniline derivative compounds provides insights into their spectroscopic and theoretical properties, including molecular electrostatic potential maps and frontier molecular orbitals analysis (Demirtaş et al., 2018).
Antibacterial and Antioxidant Activities : Tridentate substituted salicylaldimines, structurally similar to the subject compound, have been synthesized and screened for antibacterial and antioxidant activities, revealing the influence of substituents on these properties (Oloyede-Akinsulere et al., 2018).
Corrosion Inhibition Properties : Investigations into the inhibitory effect of Schiff bases on corrosion reveal that compounds similar to 2-{(E)-[(5-chloro-2-methylphenyl)imino]methyl}phenol have good inhibiting properties for mild steel corrosion in acidic environments (Behpour et al., 2008).
Molecular Docking and DNA Interaction Studies : The compound has been examined in molecular docking studies to understand its nature of binding with DNA and its potential biological interactions (Demircioğlu, 2021).
properties
IUPAC Name |
2-[(5-chloro-2-methylphenyl)iminomethyl]phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO/c1-10-6-7-12(15)8-13(10)16-9-11-4-2-3-5-14(11)17/h2-9,17H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIMATYDWNQNCNW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N=CC2=CC=CC=C2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{(E)-[(5-chloro-2-methylphenyl)imino]methyl}phenol | |
CAS RN |
92231-41-9 |
Source
|
Record name | NSC166277 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166277 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
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